molecular formula C₁₃H₁₈O B1142093 4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one CAS No. 1203-08-3

4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one

Cat. No. B1142093
CAS RN: 1203-08-3
M. Wt: 190.28
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one is a chemical compound with the molecular formula C13H18O and a molecular weight of 190.2814 . It is also known by other names such as 3,4-Dehydro-β-ionone, Dehydro-β-ionone, and 3,4-didehydro-β-ionone .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, a related compound, δ-damascone, was synthesized through the condensation of a dienone with acetaldehyde and dehydration of the resulting aldol .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C13H18O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-8H,9H2,1-4H3/b8-7+ . The structure is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

  • This compound has been synthesized and studied in the context of fragrance chemistry. Ayyar et al. (1975) detailed the synthesis of β-damascenone, a related compound, which has applications in the fragrance industry (Ayyar, Cookson, & Kagi, 1975).

  • It has been utilized in organic synthesis research. Schoepfer et al. (1994) reported on a Lewis-acid catalysed tandem reaction involving buta-1,3-dienyl thiocyanic acid ester and acryloyl chloride, which is relevant to the synthesis of cyclohexene derivatives (Schoepfer, Marquis, Pasquier, & Neier, 1994).

  • Soukup et al. (1989) described a new method to synthesize 2,6,6-Trimethylcyclohexa-2,4-dienone, a versatile starting material for the preparation of carotenoids and several natural products, demonstrating its importance in the synthesis of biologically active compounds (Soukup, Lukac, Zell, Roessler, Steiner, & Widmer, 1989).

  • Torii, Uneyama, and Kawahara (1978) synthesized β-Ionone derivatives efficiently, highlighting its application in the synthesis of alicyclic terpenoids (Torii, Uneyama, & Kawahara, 1978).

  • In medicinal chemistry, Rao and Chan (2014) described a gold-catalyzed synthesis method for 4-(cyclohexa-1,3-dienyl)-1,3-dioxolanes, demonstrating the compound's relevance in creating complex organic structures (Rao & Chan, 2014).

  • The compound has also been evaluated for its genotoxicity. A study published in the EFSA Journal (2011) concluded that in vitro genotoxicity data on 2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde did not indicate genotoxic potential (Flavourings, 2011).

  • Barton, Chung, and Kwon (1996) explored the photochemical cleavage of cyclohexa-2,4-dienones under irradiation with visible light, providing insights into its photoreactive properties (Barton, Chung, & Kwon, 1996).

properties

IUPAC Name

(E)-4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-8H,9H2,1-4H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWCASOGCPOGJP-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC=C1)(C)C)C=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC=C1)(C)C)/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60880769
Record name 4-(2,6,6-trimethylcyclohexa-1,3-dienyl)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one

CAS RN

1203-08-3
Record name 4-(2,6,6-trimethylcyclohexa-1,3-dienyl)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dehydro-β-ionone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QF34T7DB3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
101
Citations
GUI Ogbuehi, JBO Echeme - International Journal of Advanced …, 2018 - researchgate.net
The therapeutic value of Aspilia africana (Asteraceace), commonly known as ‘‘hemorrhage plant’’has been recognized as a component of traditional medication for the treatment of …
Number of citations: 6 www.researchgate.net
JL Xie, HJ Xiao, ZF Bao, XQ Chen… - Journal of Yunnan …, 2014 - cabdirect.org
Two pretreatment methods of aroma components extraction of head space-solid phase microextraction (HS-SPME) and vaccum distillation extract (VDE) were compared. 7542 Pu-erh …
Number of citations: 3 www.cabdirect.org
J Nazaruk, E Karna, D Kalemba - Natural product …, 2012 - journals.sagepub.com
The composition of the essential oils of Cirsium palustre and C. rivulare and their antiproliferative activity against breast adenocarcinoma cells (MCF-7 and MDA-MBA-231) were …
Number of citations: 16 journals.sagepub.com
W Yan-ping, X Xing-ya, Z Fei-fang, X Qing… - World Science and …, 2008 - Elsevier
Offline normal phase liquid chromatography-gas chromatography (NPLC-GC) was applied to separate the volatile oil from Lonicera japonica thunb. The qualitative analysis was carried …
Number of citations: 8 www.sciencedirect.com
V Ricciardi, D Marcianò, M Sargolzaei… - Plant Physiology and …, 2021 - Elsevier
The discovery of new mechanisms of resistance and natural bioactive molecules could be two of the possible ways to reduce fungicide use in vineyard and assure an acceptable and …
Number of citations: 39 www.sciencedirect.com
M Bozkurt, ENŞ Sezer, N İlhan… - … –5 PROCEEDINGS BOOK, 2019 - researchgate.net
Isatis tinctoria L. is a species of the genus Brassicaceae and generally distributed in Central Asia. The plant is also used for medical purposes as well as being used as a colorant. The …
Number of citations: 2 www.researchgate.net
R Ramasubramaniaraja - Asian Journal of Pharmaceutical …, 2011 - indianjournals.com
Abutilon indicum (Linn) family (Malvaceae) popularly known as Atibala is used as one of the most important drug in Traditional System of Medicine to treat various ailments. The plant is …
Number of citations: 30 www.indianjournals.com
S Lv, Y Wu, C Li, Y Xu, L Liu… - Journal of agricultural and …, 2014 - ACS Publications
Thirteen Pu-erh teas and 13 Fuzhuan teas obtained from two different production areas in China were profiled using fully automatic headspace solid-phase microextraction (HS-SPME)/…
Number of citations: 128 pubs.acs.org
C Lee, Y Lee, JG Lee, AJ Buglass - Analytical Methods, 2015 - pubs.rsc.org
Using a home-designed manually operated cylinder chamber and piston device, a reduced pressure headspace solid-phase microextraction gas chromatography/mass spectrometry (…
Number of citations: 24 pubs.rsc.org
Y Shi, M Wang, Z Dong, Y Zhu, J Shi, W Ma, Z Lin, H Lv - LWT, 2021 - Elsevier
In the present study, volatile compounds from 15 yellow tea samples were extracted and examined using stir bar sorptive extraction (SBSE) combined with gas chromatography-mass …
Number of citations: 36 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.